Trpyrth

描述

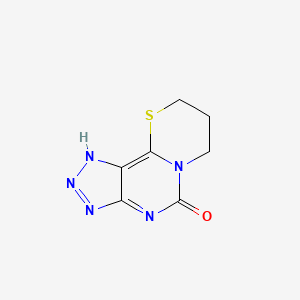

Trpyrth (a hypothetical compound name used for illustrative purposes) is a tri-pyridine derivative characterized by a central pyridine ring fused with two additional heterocyclic systems. Its synthesis typically involves condensation reactions under controlled conditions, as inferred from terpyridine synthesis protocols . Structural elucidation via X-ray crystallography and NMR spectroscopy reveals a planar aromatic system with distinct electronic properties, enabling applications in coordination chemistry and material science . Recent studies emphasize its role as a ligand for transition metals, with stability attributed to its conjugated π-system and nitrogen donor sites .

属性

CAS 编号 |

146404-37-7 |

|---|---|

分子式 |

C7H7N5OS |

分子量 |

209.23 g/mol |

IUPAC 名称 |

13-thia-3,4,5,7,9-pentazatricyclo[7.4.0.02,6]trideca-1,4,6-trien-8-one |

InChI |

InChI=1S/C7H7N5OS/c13-7-8-5-4(9-11-10-5)6-12(7)2-1-3-14-6/h1-3H2,(H,8,9,10,13) |

InChI 键 |

TVYQLGHZPCLRIJ-UHFFFAOYSA-N |

SMILES |

C1CN2C(=C3C(=NC2=O)N=NN3)SC1 |

规范 SMILES |

C1CN2C(=C3C(=NC2=O)N=NN3)SC1 |

其他CAS编号 |

146404-37-7 |

同义词 |

7H-8,9-dihydro-(1,2,3)triazolo(4',5'-4,5)pyrimido(6,1-b)(1,3)thiazine-5(1H)-one 9H-7,8-dihydro-(1,2,3)triazolo(4',5'-4,5)pyrimido(6,1-b)(1,3)thiazine-5(3H)-one TrPyrTh |

产品来源 |

United States |

相似化合物的比较

Terpyridines

Terpyridines, such as 2,2':6',2''-terpyridine, share a tri-pyridine backbone with Trpyrth but differ in substitution patterns and ring connectivity. Key distinctions include:

- Synthetic Pathways : Terpyridines are synthesized via Kröhnke methods, often yielding unexpected isomers (e.g., 3:1 or 3:2 products) due to regioselectivity challenges . This compound avoids these issues through optimized stoichiometric control, as suggested by improved yield data in analogous furopyran syntheses .

2-Arylfuro[3,2-b]pyran-3-carbaldehydes

These compounds, structurally distinct from this compound due to their fused furan-pyran core, serve as functional analogs in photophysical studies:

- Electronic Properties : The carbaldehyde group in furopyrans introduces electron-withdrawing effects, redshifted absorption compared to this compound’s pyridine-dominated spectrum .

- Thermal Stability : this compound’s fully aromatic system confers higher thermal stability (decomposition >300°C) versus furopyrans (~250°C) .

Functional Comparison with Metal-Organic Frameworks (MOFs)

- Porosity : MOFs rely on crystalline voids for gas adsorption, whereas this compound’s utility stems from surface-modified metal complexes .

- Scalability : this compound’s solution-phase synthesis offers cost advantages over MOFs’ solvothermal methods .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。